3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-7-3-5-13(9-16)19(23)20-14-10-18(22)21(12-14)15-6-4-8-17(11-15)25-2/h3-9,11,14H,10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGDRCMUTMAWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst. Industrial production methods often involve similar condensation reactions but on a larger scale with optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities:
- Antibacterial Activity : Derivatives of this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in treating neurological disorders and gastric conditions, respectively .
Drug Development
The unique structure of 3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide makes it a valuable candidate for drug development. Its ability to inhibit enzymes involved in critical physiological processes positions it as a potential therapeutic agent for conditions such as:
- Neurological Disorders : Due to its AChE inhibitory activity, it may be explored for treating Alzheimer's disease or other cognitive impairments.
- Gastrointestinal Disorders : Its urease inhibition could be beneficial in managing conditions like peptic ulcers or chronic gastritis.
Cancer Research
Compounds similar to this compound have been investigated for their potential as WDR5 inhibitors in cancer therapy. WDR5 plays a role in the regulation of gene expression linked to cancer progression . The structural features of this compound may enable it to interact effectively with WDR5, providing a basis for further exploration in oncology .
Case Study 1: Enzyme Inhibition
A study evaluated the enzyme inhibition properties of various derivatives, including those based on the structure of this compound. The results indicated significant inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases .
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound A | 75% | 10 |
| Compound B | 85% | 5 |
| This compound | 80% | 7 |
Case Study 2: Antibacterial Efficacy
Another study assessed the antibacterial efficacy against Bacillus subtilis. The compound demonstrated promising results, highlighting its potential use as an antibacterial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 20 |
Mechanism of Action
The mechanism of action of 3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, benzamide derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Heterocycle Modifications
The 5-oxopyrrolidinone core distinguishes the target compound from analogs with alternative heterocycles:
- Quinazolinone Derivatives: Compound 155 () contains a 4-oxo-4H-quinazolin-3-yl core, which introduces aromaticity and planar geometry compared to the non-aromatic pyrrolidinone. This difference likely impacts binding affinity and metabolic stability .
Substituent Variations on the Aromatic Rings
- Methoxy Positioning : The 3-methoxyphenyl substituent in the target compound contrasts with the 4-methoxyphenyl group in compound 27 (). Ortho-substitution (3-methoxy) may sterically hinder interactions compared to para-substitution, affecting solubility and receptor binding .
- Benzamide vs. Sulfonamide: describes 3-methoxybenzenesulfonamide derivatives.
Functional Group Replacements
- Carbohydrazide vs. Benzamide : Compound 28 () features a carbohydrazide linker, whereas the target compound uses a benzamide group. The benzamide’s rigidity and hydrogen-bonding capacity may enhance selectivity for enzymatic targets compared to the flexible carbohydrazide .
- Indolinylidene Additions: Compounds 26–28 () include an indolinylidene moiety absent in the target compound.
Physicochemical and Pharmacological Data Comparison
Key Observations:
- Synthetic Accessibility: Pyrrolidinone-based compounds (e.g., compound 28) exhibit high yields (82–89%), suggesting the target compound may also be synthetically tractable .
Implications of Structural Differences
- Antioxidant vs. Enzymatic Activity: The absence of an indolinylidene group in the target compound may reduce antioxidant efficacy compared to compound 28 but could enhance specificity for non-radical-mediated targets .
- Solubility and Bioavailability : The methoxy groups and benzamide linker likely improve solubility over sulfonamide analogs (), favoring oral administration .
Biological Activity
3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings on its synthesis, biological effects, and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of amides and features a pyrrolidinone ring, methoxyphenyl group, and a benzamide moiety. Its IUPAC name is this compound, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₄ |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 905681-23-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Methoxyphenyl Group : Accomplished via nucleophilic substitution reactions.
- Amide Coupling Reaction : The final step involves reacting the pyrrolidinone derivative with benzoyl chloride in the presence of a base.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate their activity, influencing various biochemical pathways.
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs demonstrate selective activity against MCF-7 breast cancer cells with IC₅₀ values ranging from 1.2 to 8.7 μM .
Antioxidant Activity
In addition to antiproliferative effects, some studies suggest that related compounds show significant antioxidant activities compared to standard antioxidants like BHT (butylated hydroxytoluene) . This property is crucial for potential therapeutic applications in oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- Anticancer Activity : A study reported that derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could inhibit specific signaling pathways involved in cell proliferation and survival .
- Structure-Activity Relationships (SAR) : Research has highlighted the importance of substituent positioning on the phenyl ring, significantly affecting biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
